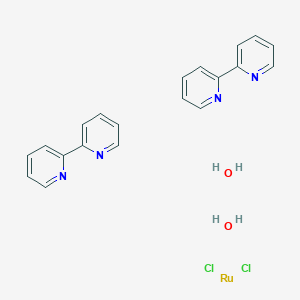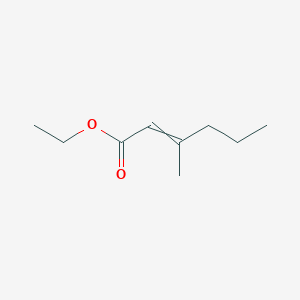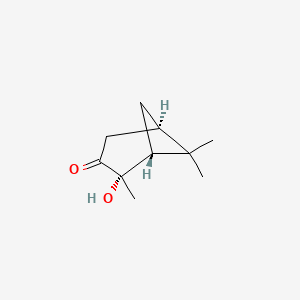
trans-2-Hydroxypinocamphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypinocamphone typically involves the oxidation of pinocamphone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a low level to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypinocamphone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypinocamphone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to pinocamphone or other related alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, and various substituted derivatives of 2-Hydroxypinocamphone.
Applications De Recherche Scientifique
2-Hydroxypinocamphone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 2-Hydroxypinocamphone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound’s stereochemistry also influences its interaction with biological targets, leading to different biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxypinocamphone can be compared with other similar compounds such as:
Pinocamphone: The parent compound, which lacks the hydroxyl group.
Menthone: A structurally related compound with similar applications in the fragrance industry.
Camphor: Another related compound with a similar bicyclic structure but different functional groups.
The uniqueness of 2-Hydroxypinocamphone lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
20536-50-9 |
|---|---|
Formule moléculaire |
C₁₀H₁₆O₂ |
Poids moléculaire |
168.23 |
Synonymes |
trans-2-Hydroxypinocamphone; [1R-(1α,2β,5α)]-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one; (1R,2S,5R)-(+)-2-Hydroxy-3-pinanone; (1R,2S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



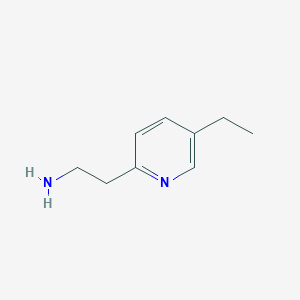
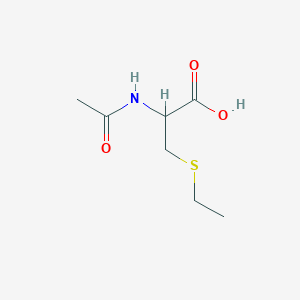
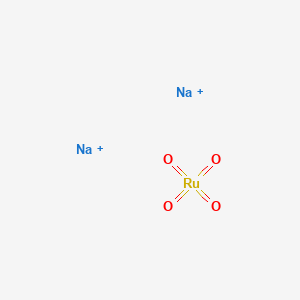
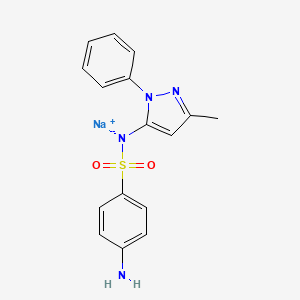
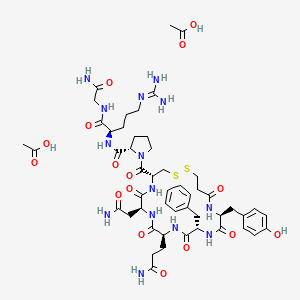
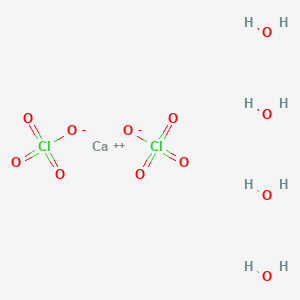
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
